molecular formula C13H15N B1243521 6-Prenylindole

6-Prenylindole

Cat. No.: B1243521
M. Wt: 185.26 g/mol
InChI Key: TWLHPMIWLQNHPM-UHFFFAOYSA-N
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Description

6-Prenylindole is an antifungal agent that can be isolated from Streptomyces . It has also been found to possess antimalarial properties . The compound’s chemical structure consists of a 6-prenyl substitution on the indole ring.

Scientific Research Applications

The compound’s applications span several fields:

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: 6-Prenylindole may exhibit biological activity, making it relevant for studies on cellular processes.

    Medicine: Its antifungal and antimalarial properties could inspire drug development.

    Industry: If scalable production methods are established, it could find applications in pharmaceuticals or agrochemicals.

Future Directions

Future research could focus on the synthesis of 6-Prenylindole, particularly the development of one-step syntheses of 6-tert-prenylated indoles . Additionally, further studies could investigate the antifungal and antimalarial properties of this compound .

Biochemical Analysis

Biochemical Properties

6-Prenylindole plays a significant role in biochemical reactions, particularly due to its antifungal and antimalarial activities . It interacts with various enzymes and proteins, including those involved in the inhibition of fungal growth and the suppression of malarial parasites . The compound has been shown to be active against Alternaria brassicicola and Fusarium oxysporum, as well as drug-resistant Plasmodium falciparum . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It influences cell function by inhibiting the growth of fungal pathogens and malarial parasites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of pathogenic activity . For instance, it inhibits the formation of infection hyphae in fungal cells, thereby preventing the spread of infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific enzymes and proteins, disrupting their normal function and leading to the inhibition of fungal and malarial growth . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antifungal and antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound maintains its antifungal and antimalarial activities, although its efficacy may vary depending on the experimental conditions . Long-term studies have shown that the compound continues to inhibit pathogenic growth without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal and malarial growth without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its antifungal and antimalarial activities . The compound’s metabolism leads to the production of various prenylidol derivatives, which contribute to its bioactivity . These metabolic pathways highlight the compound’s potential for use in drug development and therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which determine its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antifungal and antimalarial effects . Targeting signals and post-translational modifications influence the localization of this compound, ensuring its effective action against pathogens .

Preparation Methods

The synthetic routes for 6-Prenylindole are not extensively documented, but it can be obtained from Streptomyces cultures. Industrial production methods may involve fermentation or chemical synthesis, but specific details remain scarce.

Chemical Reactions Analysis

6-Prenylindole likely undergoes various reactions typical of indole derivatives. These reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions would involve modifications of the prenyl group or the indole ring.

Comparison with Similar Compounds

While 6-Prenylindole’s uniqueness lies in its prenyl substitution, other indole derivatives may share similar properties. Some related compounds include indole, tryptophan, and other prenylated indoles.

Properties

IUPAC Name

6-(3-methylbut-2-enyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLHPMIWLQNHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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